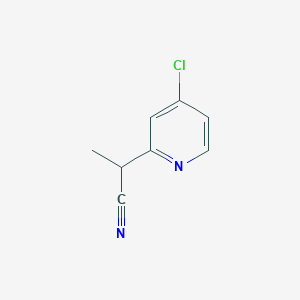

2-(4-Chloropyridin-2-yl)propanenitrile

Description

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

2-(4-chloropyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C8H7ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,1H3 |

InChI Key |

KGERQASBVDEAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Cross-Coupling and Nitrile Installation

A notable approach involves metal-catalyzed synthesis of alkylnitriles from corresponding halopyridines or substituted pyridines. Electrophotochemical metal-catalyzed methods have been reported for synthesizing alkylnitriles, including derivatives similar to 2-(4-chloropyridin-2-yl)propanenitrile. This method typically uses:

- A halogenated pyridine substrate (e.g., 4-chloropyridine derivatives).

- A metal catalyst (often transition metals like nickel or palladium).

- A nitrile source or cyanide equivalent.

- Controlled electrochemical conditions to promote coupling.

This approach offers advantages such as mild conditions, high selectivity, and good yields. The spectral data from such syntheses confirm the formation of nitrile-substituted chloropyridines with high purity.

Use of 2-Chloro-4-substituted Pyridine Intermediates

The preparation of 2-chloro-4-substituted pyridines, such as 2-chloro-4-isopropylpyridine, provides a key intermediate for further functionalization toward 2-(4-chloropyridin-2-yl)propanenitrile. The method involves:

- Starting from 2-chloroisonicotinic acid methyl ester.

- Reaction with methyl magnesium bromide (Grignard reagent) under low temperature to form 4-(2-hydroxyisopropyl)-2-chloropyridine.

- Subsequent reduction using triethylsilane and trifluoroacetic acid to yield 2-chloro-4-isopropylpyridine.

This synthetic route is characterized by:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-chloroisonicotinic acid methyl ester + methyl magnesium bromide (THF, -50 to -60 °C) | Formation of 4-(2-hydroxyisopropyl)-2-chloropyridine | Controlled temperature critical for selectivity |

| 2 | Triethylsilane + trifluoroacetic acid (110-120 °C reflux) | Reduction to 2-chloro-4-isopropylpyridine | High yield and purity; suitable for scale-up |

This intermediate can then be further transformed into the propanenitrile derivative by introducing the nitrile group at the 2-position through subsequent synthetic steps.

Detailed Experimental Findings and Yields

Metal-Catalyzed Electrophotochemical Synthesis

- The metal-catalyzed electrophotochemical synthesis of alkylnitriles, including pyridine derivatives, yields products with purity >95%.

- Reaction parameters such as solvent choice (e.g., acetonitrile/dimethylformamide mixtures), base (2,4,6-collidine), and catalyst loading influence yield.

- Typical isolated yields range from 50% to 74% for related nitrile compounds.

- Spectral data (NMR, GC) confirm the structure and purity of the nitrile products.

Stepwise Synthesis via 2-Chloro-4-isopropylpyridine Intermediate

| Parameter | Data |

|---|---|

| Starting material | 2-chloroisonicotinic acid methyl ester |

| Key reagents | Methyl magnesium bromide, triethylsilane, trifluoroacetic acid |

| Reaction temperature | -50 to -60 °C (Grignard addition), 110-120 °C (reduction) |

| Reaction time | 2 hours (Grignard), 5 hours (reduction) |

| Yield | High (not explicitly stated, but described as high yield and purity) |

| Purity | High, confirmed by NMR and GC |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Suitability |

|---|---|---|---|

| Metal-catalyzed electrophotochemical synthesis | Mild conditions, high selectivity, scalable | Requires electrochemical setup, catalyst cost | Suitable for lab and industrial scale |

| Grignard addition + reduction to 2-chloro-4-isopropylpyridine | Readily available reagents, high yield, industrially feasible | Requires low temperature control, multi-step | Excellent for large-scale synthesis |

| Direct nucleophilic substitution with cyanide | Simple reaction setup | Risk of side reactions, handling cyanide | Useful for small-scale or specialized syntheses |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Metal-catalyzed electrophotochemical coupling | Halopyridine, metal catalyst, electrochemical conditions | 50-74 | High purity, mild, scalable |

| Grignard addition to 2-chloroisonicotinic acid methyl ester | Methyl magnesium bromide, THF, -50 to -60 °C | Not specified (high) | Critical temperature control |

| Reduction of hydroxy intermediate | Triethylsilane, trifluoroacetic acid, reflux 110-120 °C | High | Efficient, clean conversion |

| Nucleophilic substitution with cyanide | Cyanide source, base, solvent | Variable | Requires careful handling |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.

Nucleophilic Reagents: Employed in substitution reactions to replace the chlorine atom with other functional groups.

Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

2-(4-Chloropyridin-2-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Chloropyridin-2-yl)propanenitrile | 2091439-42-6 | C₈H₇ClN₂ | 166.61 | 4-Cl on pyridine; nitrile at C2 |

| 2-(3-Chlorophenyl)propanenitrile (15a) | N/A | C₉H₈ClN | 165.62 | 3-Cl on benzene; nitrile at C2 |

| 2-Methyl-2-(pyridin-4-yl)propanenitrile | 79757-31-6 | C₉H₉N₂ | 145.19 | Pyridine at C4; methyl branch at nitrile |

| 2-(Pyridin-4-yl)acetonitrile hydrochloride | 92333-25-0 | C₇H₇ClN₂ | 154.60 | Pyridine at C4; shorter nitrile chain |

| 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile | N/A | C₉H₃ClIN₃ | 314.50 | Di-nitrile; Cl and I on pyridine |

Substituent Position and Electronic Effects

- Chlorine Position : The 4-chloro substitution on the pyridine ring in 2-(4-Chloropyridin-2-yl)propanenitrile enhances electron-withdrawing effects compared to 3-chloro-substituted benzene analogs (e.g., 15a in ). This difference impacts reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .

- Nitrile Group : The propanenitrile chain provides steric bulk absent in shorter-chain analogs like 2-(Pyridin-4-yl)acetonitrile hydrochloride (). This bulk may influence binding affinity in enzyme inhibition studies .

Critical Analysis of Structural Analogues

- Pyridine vs. Benzene Cores : Pyridine-based nitriles (e.g., –4) exhibit greater polarity and hydrogen-bonding capacity than benzene derivatives (e.g., 15a), affecting solubility and bioavailability .

- Halogen Diversity: The iodine substituent in 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile () offers a heavy atom for crystallographic studies, a feature absent in the chlorine-only target compound .

Biological Activity

2-(4-Chloropyridin-2-yl)propanenitrile is an organic compound notable for its potential biological activities, particularly in the field of pharmacology. Its structure features a pyridine ring substituted with a chlorine atom and a propanenitrile group, which enhances its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : C₇H₈ClN

- Molecular Weight : 169.64 g/mol

- Structure : The compound consists of a pyridine ring with a chlorine substituent at the 4-position and a propanenitrile group.

Research indicates that 2-(4-Chloropyridin-2-yl)propanenitrile interacts with multiple biological targets, including enzymes and receptors. The specific biological effects are context-dependent, making it a subject of interest for drug development. The compound can modulate enzyme activity or receptor function, leading to various physiological effects that are crucial for therapeutic applications.

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate potential cytotoxicity, warranting further exploration in cancer therapeutics.

- Neurological Implications : Its ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders.

Case Studies

Several case studies have been conducted to explore the biological activity of 2-(4-Chloropyridin-2-yl)propanenitrile:

-

Case Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.

- Findings : The compound exhibited significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

-

Case Study on Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).

- Findings : Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

-

Case Study on Neurological Effects :

- Objective : To investigate its interaction with GABA receptors.

- Findings : The compound demonstrated modulating effects on GABAergic signaling, indicating possible implications for anxiety disorders.

Comparative Analysis

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 2-Chloropyridine | CHClN | A halogenated pyridine derivative with similar reactivity but lacks the propanenitrile group. |

| 4-Chloropyridine | CHClN | Another chlorinated pyridine derivative; structurally similar but different substitution pattern. |

| 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione | CHClNO | Contains a similar pyridine core but has distinct functional groups that alter its reactivity and properties. |

The unique combination of the nitrile group and chlorine atom on the pyridine ring gives 2-(4-Chloropyridin-2-yl)propanenitrile distinct chemical reactivity and potential biological activities compared to structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.